molecular formula C12H17N5O5 B1384299 7-Aminomethyl-7-deazaguanosine CAS No. 66048-70-2

7-Aminomethyl-7-deazaguanosine

Numéro de catalogue B1384299
Numéro CAS: 66048-70-2
Poids moléculaire: 311.29 g/mol
Clé InChI: SOEYIPCQNRSIAV-IOSLPCCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“7-Aminomethyl-7-deazaguanosine” is a biochemical compound with exceptional capacity to selectively target vital enzymes and proteins implicated in the intricate processes of DNA research and development and cellular proliferation . It is also known as a precursor of Q, which is inserted into tRNAs in exchange for guanine .


Synthesis Analysis

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .


Molecular Structure Analysis

The molecular formula of 7-Aminomethyl-7-deazaguanosine is C7H9N5O . Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .


Chemical Reactions Analysis

The bacterial Dpd system is responsible for the 7-deazaguanine-based modification of DNA. DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .


Physical And Chemical Properties Analysis

The molecular formula of 7-Aminomethyl-7-deazaguanosine is C7H9N5O. Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .

Applications De Recherche Scientifique

Nucleoside Q Precursor in tRNA

A study identified 7-Aminomethyl-7-deazaguanosine as a precursor of modified nucleoside Q in E. coli tRNA. This structure was confirmed through various spectroscopic methods and comparisons with synthesized compounds (Okada et al., 1978).

Fluorescent Labeling in tRNA

7-Aminomethyl-7-deazaguanosine in E. coli tRNATyr can be chemically modified for fluorescent labeling, specifically targeting the 7-(aminomethyl)-7-deazaguanine moiety. This modified tRNA remains active in aminoacylation and ribosome binding, offering a tool for biochemical studies (Kasai et al., 1979).

DNA Stability and Cation Binding

The replacement of guanine with 7-(aminomethyl)-7-deazaguanine in DNA oligomers affects DNA stability. This modification alters the electronic properties and major groove cation binding, which can impact the organization of salts and water in DNA's major groove. These findings provide insights into the molecular interactions within DNA (Ganguly et al., 2009).

Modified Nucleoside Q in tRNA Biosynthesis

Queuosine (Q) biosynthesis in tRNA involves 7-Aminomethyl-7-deazaguanosine as a precursor. This pathway is crucial for the production of Q nucleoside in various organisms, including its presence in mammalian tissues and other animals, as well as in plants like wheat germ (Kasai et al., 1975).

Oligoribonucleotide Synthesis

7-Deazaguanosine derivatives, including 7-Aminomethyl-7-deazaguanosine, are used in the synthesis of oligoribonucleotide building blocks, crucial for solid-phase oligoribonucleotide synthesis. This application is significant for the creation of specific RNA sequences for research and therapeutic purposes (Seela & Mersmann, 1992).

Archaeosine in Archaeal tRNA

7-Aminomethyl-7-deazaguanosine plays a role in the biosynthesis of archaeosine, a novel derivative found in archaeal tRNA. This process involves a base replacement reaction in the tRNA polynucleotide chain, highlighting its importance in the unique tRNA modifications found in archaeal organisms (Watanabe et al., 1997).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The future directions of the research on 7-Aminomethyl-7-deazaguanosine could involve further elucidation of the roles of each protein in the Dpd modification machinery and the X-ray crystal structure of DpdA . Additionally, the third excited singlet state for both molecules has relatively small oscillator strength and the primary single–electron transitions exhibit significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups .

Propriétés

IUPAC Name

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEYIPCQNRSIAV-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984514
Record name 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminomethyl-7-deazaguanosine

CAS RN

66048-70-2
Record name 7-Aminomethyl-7-deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
N Okada, S Noguchi, S Nishimura, T Ohgi… - Nucleic acids …, 1978 - academic.oup.com
A precursor of modified nucleoside Q isolated from E . coli methyl-deficient tRNA was determined to be 7-(aminomethyl)-7-deazaguanosine. The structure was deduced by means of its …
Number of citations: 82 academic.oup.com
G Hutinet, W Kot, L Cui, R Hillebrand… - Nature …, 2019 - nature.com
Genome modifications are central components of the continuous arms race between viruses and their hosts. The archaeosine base (G + ), which was thought to be found only in …
Number of citations: 56 www.nature.com
D Iwata-Reuyl - Bioorganic chemistry, 2003 - Elsevier
Transfer RNA (tRNA) is structurally unique among nucleic acids in harboring an astonishing diversity of post-transcriptionally modified nucleoside. Two of the most radically modified …
Number of citations: 179 www.sciencedirect.com
H Kasai, N Shindo-Okada, S Noguchi… - Nucleic Acids …, 1979 - academic.oup.com
Under-modified E. coli tRNA Tyr that contains 7-(aminomethyl)-7-deaza-guanosine in place of Q nucleoside can be chemically modified by dansyl chloride under neutral conditions. …
Number of citations: 9 academic.oup.com
SH Gedara, E Wood, A Gustafson, C Liang… - Nucleic Acids …, 2023 - academic.oup.com
… 7-deazaguanosine (dPreQ 0 and dADG, respectively) has been demonstrated in bacteria (4), and these nucleosides, as well as dG + and 2′-deoxy-7-aminomethyl-7-deazaguanosine (…
Number of citations: 1 academic.oup.com
S Noguchi, Z Yamaizumi, T Ohgi, T Goto… - Nucleic Acids …, 1978 - academic.oup.com
One of the E. coli mutants selected for deficiency of modified nucleoside Q was found to contain an analogue of Q and normal guanosine in place of Q. The analogue of Q, designated …
Number of citations: 59 academic.oup.com
M Watanabe, M Matsuo, S Tanaka, H Akimoto… - Journal of Biological …, 1997 - ASBMB
Archaeosine is a novel derivative of 7-deazaguanosine found in transfer RNAs of most organisms exclusively in the archaeal phylogenetic lineage and is present in the D-loop at …
Number of citations: 111 www.jbc.org
JM Gregson, PF Crain, CG Edmonds, R Gupta… - Journal of Biological …, 1993 - ASBMB
A number of post-transcriptional modifications in tRNA are phylogenetically characteristic of the bacterial, eukaryal, or archaeal domains, both with respect to sequence location and …
Number of citations: 133 www.jbc.org
N Okada, S Noguchi, H Kasai, N Shindo-Okada… - Journal of Biological …, 1979 - Elsevier
The guanine insertion enzyme isolated from Escherichia coli (tRNA transglycosylase) catalyzed the incorporation of bases of Q (queuosine) precursors into E. coli undermodified …
Number of citations: 185 www.sciencedirect.com
H Kasai, N Shindo-Okada, S Noguchi… - Nucleic Acids … - ncbi.nlm.nih.gov
JMSogo, P.Roden'o, Th.Koller, E.Vifiuela and M.Salas PaeExoIX: a unique deoxyribonuclease from Pseudomonas aeruginosa Page 1 Contents Nucleic Acids Research Volume 7 Number …
Number of citations: 2 www.ncbi.nlm.nih.gov

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